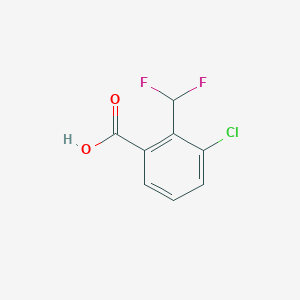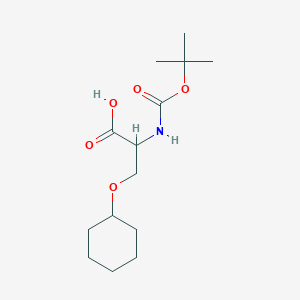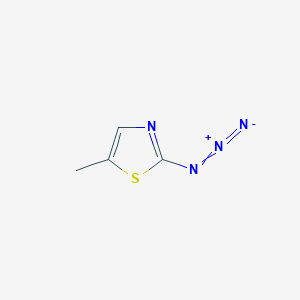![molecular formula C14H21NO4 B13537467 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid is a complex organic compound with the molecular formula C14H21NO4. This compound is characterized by its unique tricyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. The presence of the Boc group makes this compound particularly interesting for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3210,2,7]octane-1-carboxylicacid typically involves multiple steps One common method starts with the preparation of the tricyclic core, which can be achieved through a Diels-Alder reaction followed by various functional group transformations
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Tert-butyl chloroformate and triethylamine for Boc protection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The tricyclic structure provides stability and rigidity, making it a valuable scaffold for drug design and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Aminotricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Lacks the Boc protecting group, making it more reactive.
8-{[(Methoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid: Contains a methoxycarbonyl group instead of a Boc group, affecting its reactivity and stability.
Uniqueness
The presence of the Boc group in 8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid provides unique advantages in synthetic chemistry, such as increased stability and selective deprotection. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C14H21NO4 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
8-[(2-methylpropan-2-yl)oxycarbonylamino]tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-13(2,3)19-12(18)15-10-7-4-5-8-9(6-7)14(8,10)11(16)17/h7-10H,4-6H2,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
YCBAEBHFYAXZKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1C2CCC3C1(C3C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride](/img/structure/B13537456.png)
